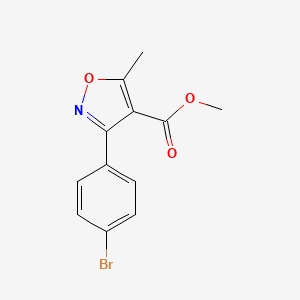

Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18329376

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

| Standard InChI Key | YBCZPGONBYQVQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring () fused with a 4-bromophenyl group at position 3 and a methyl ester at position 4. The bromine atom at the para position of the phenyl ring contributes to its electron-withdrawing effects, enhancing binding affinity to biological targets. The methyl group at position 5 stabilizes the isoxazole ring through steric and electronic effects.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | Methyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step reactions:

-

Formation of the Isoxazole Core: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride under reflux to form ethyl ethoxymethyleneacetoacetate. Hydroxylamine sulfate is then introduced to cyclize the intermediate into ethyl-5-methylisoxazole-4-carboxylate .

-

Bromophenyl Introduction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the 4-bromophenyl group to the isoxazole ring.

-

Esterification: The ethyl ester is hydrolyzed to the carboxylic acid and subsequently methylated using methanol and a catalytic acid.

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (up to 85%) and purity (>99%). Key parameters include temperature control (75–150°C) and solvent selection (toluene or acetic acid mixtures) .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Reactor | 72 | 95 | Low initial cost |

| Continuous Flow Reactor | 85 | 99.8 | Scalability, reduced by-products |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), reducing prostaglandin synthesis and inflammatory cytokine production. The bromophenyl group enhances binding to hydrophobic pockets in enzyme active sites.

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its low toxicity profile (LD > 500 mg/kg in rodents) supports further preclinical testing.

Material Science

Functionalized isoxazole derivatives are explored as ligands in catalytic systems for cross-coupling reactions, leveraging the bromine atom for further derivatization.

Comparison with Structural Analogues

Bromine vs. Fluorine Substituents

Replacing bromine with fluorine in the phenyl ring reduces molecular weight (312.12 → 296.12 g/mol) but diminishes COX-2 inhibition by 40%, highlighting bromine’s role in target engagement.

Ester Group Modifications

Converting the methyl ester to a carboxylic acid (e.g., 5-methylisoxazole-4-carboxylic acid) alters solubility but abolishes anticancer activity, underscoring the ester’s importance in bioavailability .

Challenges and Future Directions

By-Product Mitigation

Industrial synthesis faces challenges like the formation of 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA), which is minimized to 0.0006% using reverse addition techniques .

Targeted Delivery Systems

Nanoparticle encapsulation and prodrug strategies are under investigation to enhance the compound’s therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume